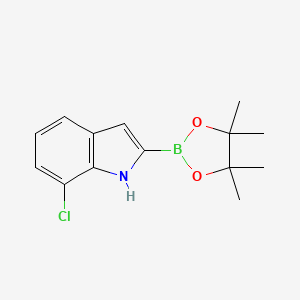
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Descripción general
Descripción
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (7-Cl-TMDI) is a synthetic compound that has been used in a variety of scientific research applications due to its unique chemical structure and properties. 7-Cl-TMDI is a member of the indole family, which is a class of compounds with an aromatic ring structure. It is a white crystalline solid with a melting point of 108-110 °C. 7-Cl-TMDI is soluble in water, ethanol, and chloroform, and is insoluble in ether.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Characterization Studies : The compound has been used in the synthesis and characterization of various organic intermediates. For instance, studies have focused on synthesizing compounds with borate functional groups and analyzing their structure using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations are often employed to confirm molecular structures (Liao et al., 2022), (Wu et al., 2021).
Fluorescent Probes
- Novel Fluorescent Probes : The compound has been employed in creating novel near-infrared fluorescent probes. For example, indole carbazole borate esters have been synthesized for potential use in near-infrared fluorescence applications (Shen You-min, 2014).
Material Synthesis
- Semiconducting Polymers : This compound has been utilized in the synthesis of high-performance semiconducting polymers, proving its utility in material science and engineering. The synthesis methods often involve borylation reactions and are used for creating donor–acceptor copolymers (Kawashima et al., 2013).
Chemical Analysis
- Detection and Imaging : It has been used in developing probes for detecting substances like benzoyl peroxide in samples and imaging in living cells and zebrafish. This highlights its potential in analytical chemistry and biological imaging (Xinwei Tian et al., 2017).
Molecular Structure Studies
- Crystal Structure and Molecular Conformation Analysis : Studies have been conducted to understand the crystal structure and molecular conformation of compounds containing the 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole moiety. These studies are crucial for understanding the physical and chemical properties of these compounds (Yang et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is the Apelin receptor (APJ) . APJ is a G protein-coupled receptor (GPCR) that mediates physiological responses to multiple homeostatic perturbations, including cardiovascular control, water balance, hypothalamic-pituitary-adrenal (HPA) axis regulation, and metabolic homeostasis .
Mode of Action
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole acts as an agonist of the Apelin receptor . By binding to the receptor, it triggers a series of intracellular events, leading to the activation of various signaling pathways .
Biochemical Pathways
The activation of the Apelin receptor by 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can influence several biochemical pathways. These include pathways related to cardiovascular control, water balance, HPA axis regulation, and metabolic homeostasis . The exact downstream effects depend on the specific cellular context and the presence of other signaling molecules.
Result of Action
The activation of the Apelin receptor by 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can lead to a range of physiological effects. These include modulation of cardiovascular function, regulation of water balance, control of the HPA axis, and maintenance of metabolic homeostasis . These effects could potentially be harnessed for the treatment of a range of cardiovascular, renal, and metabolic conditions .
Propiedades
IUPAC Name |
7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)11-8-9-6-5-7-10(16)12(9)17-11/h5-8,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBQXISUKKDBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682312 | |
| Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |
CAS RN |
936901-92-7 | |
| Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




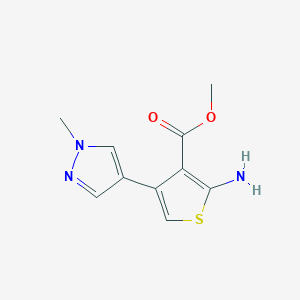
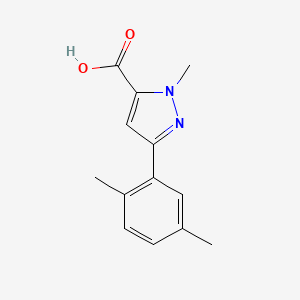

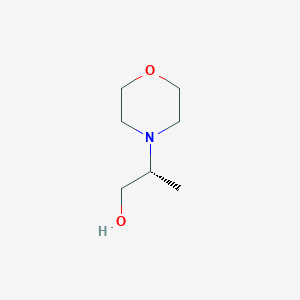

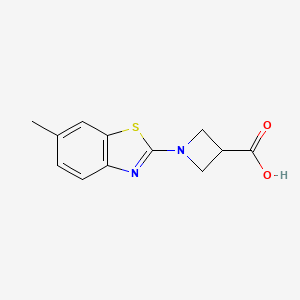
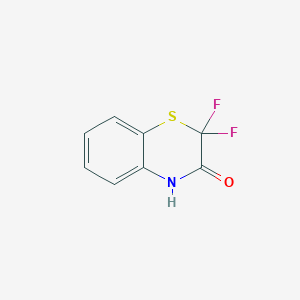
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)

![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)

